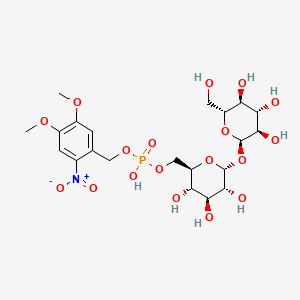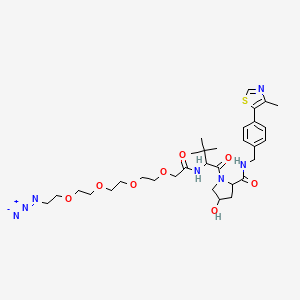
(S,R,S)-AHPC-C6-PEG3-C4-Cl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,R,S)-AHPC-C6-PEG3-C4-Cl is a synthetic compound that belongs to a class of molecules known for their potential applications in various scientific fields. This compound is characterized by its unique stereochemistry, which includes three chiral centers, and its structure incorporates a polyethylene glycol (PEG) linker, making it highly versatile for conjugation with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-C6-PEG3-C4-Cl typically involves multiple steps, starting from commercially available starting materials. The process includes the following key steps:
Formation of the AHPC Core: The synthesis begins with the preparation of the AHPC core through a series of reactions, including condensation and cyclization reactions.
Introduction of the C6 Linker: The C6 linker is introduced through a coupling reaction, often using reagents such as carbodiimides or other coupling agents.
Attachment of the PEG3 Spacer: The PEG3 spacer is attached to the C6 linker via a nucleophilic substitution reaction, typically using a PEG derivative with a suitable leaving group.
Incorporation of the C4-Cl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S,R,S)-AHPC-C6-PEG3-C4-Cl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the chlorine atom in the C4-Cl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Applications De Recherche Scientifique
(S,R,S)-AHPC-C6-PEG3-C4-Cl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes, including protein-ligand interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and targeted therapy.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its versatile chemical structure.
Mécanisme D'action
The mechanism of action of (S,R,S)-AHPC-C6-PEG3-C4-Cl involves its interaction with specific molecular targets, such as proteins or enzymes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways. The PEG3 spacer enhances its solubility and bioavailability, making it an effective tool in both in vitro and in vivo studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S,R,S)-AHPC-C6-PEG2-C4-Cl: Similar structure but with a shorter PEG spacer.
(S,R,S)-AHPC-C6-PEG4-C4-Cl: Similar structure but with a longer PEG spacer.
(S,R,S)-AHPC-C6-PEG3-C3-Cl: Similar structure but with a different halogen group.
Uniqueness
(S,R,S)-AHPC-C6-PEG3-C4-Cl stands out due to its specific PEG3 spacer length, which provides an optimal balance between solubility and molecular flexibility. This makes it particularly suitable for applications requiring precise molecular interactions and high bioavailability.
Propriétés
Formule moléculaire |
C38H59ClN4O7S |
|---|---|
Poids moléculaire |
751.4 g/mol |
Nom IUPAC |
1-[2-[6-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C38H59ClN4O7S/c1-28-34(51-27-41-28)30-15-13-29(14-16-30)25-40-36(46)32-24-31(44)26-43(32)37(47)35(38(2,3)4)42-33(45)12-8-7-11-19-49-21-23-50-22-20-48-18-10-6-5-9-17-39/h13-16,27,31-32,35,44H,5-12,17-26H2,1-4H3,(H,40,46)(H,42,45) |
Clé InChI |
MLRLOIWXHCPWFF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]prop-2-enamide](/img/structure/B10800893.png)










![1-cyclopentyl-3-methyl-6-pyridin-4-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10800992.png)
![10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride](/img/structure/B10800995.png)
